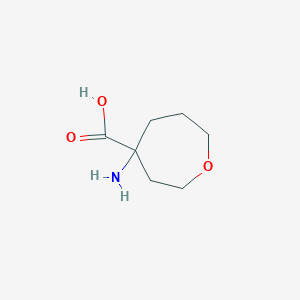

4-Aminooxepane-4-carboxylic acid

Description

The compound specified in the query, 4-Aminooxepane-4-carboxylic acid, is described as a seven-membered oxepane ring derivative with an amino and carboxylic acid group at the 4-position. However, the provided evidence exclusively pertains to 4-Aminooxane-4-carboxylic acid (synonyms: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid), a six-membered oxane (tetrahydropyran) ring analog . This discrepancy suggests either a nomenclature error in the query or a mismatch between the requested compound and the available evidence. For clarity, this analysis will focus on 4-Aminooxane-4-carboxylic acid (C₆H₁₁NO₃, molecular mass 145.158 g/mol) as documented in the evidence, while acknowledging the structural distinction between oxane (six-membered) and oxepane (seven-membered) systems.

Properties

IUPAC Name |

4-aminooxepane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-7(6(9)10)2-1-4-11-5-3-7/h1-5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALIQNBNGDRHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminooxepane-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the compound can be synthesized via intramolecular cyclization using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the oxepane ring .

Industrial Production Methods

Industrial production of 4-Aminooxepane-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Aminooxepane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxepane derivatives, alcohols, and substituted aminooxepane compounds.

Scientific Research Applications

4-Aminooxepane-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Aminooxepane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in binding to target molecules, facilitating various biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Key Observations:

Ring Size and Conformation: The six-membered oxane ring in 4-Aminooxane-4-carboxylic acid introduces distinct conformational flexibility compared to smaller rings like proline (five-membered). Larger rings may reduce steric strain but alter hydrogen-bonding capacity in peptides. Pipecolic acid, another six-membered cyclic amino acid, lacks the oxygen heteroatom present in oxane derivatives, affecting solubility and electronic properties.

Functional Group Positioning: The geminal placement of amino and carboxylic acid groups at the 4-position in 4-Aminooxane-4-carboxylic acid creates a rigid, zwitterionic structure. This contrasts with proline and pipecolic acid, where amino and carboxylic groups are adjacent (α-position), favoring intramolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.